molecular formula C7H5NO2 B14236405 4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine CAS No. 221123-40-6

4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine

Cat. No.: B14236405
CAS No.: 221123-40-6
M. Wt: 135.12 g/mol
InChI Key: ZOKFGABPSVARKQ-UHFFFAOYSA-N
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Description

4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine is a heterocyclic compound that contains a fused ring system comprising an oxazole and an oxirane ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine is unique due to its fused ring system, which combines the structural features of oxazole, oxirane, and pyridine. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the presence of the oxirane ring can enhance the compound’s reactivity, while the pyridine ring can contribute to its biological activity.

Properties

CAS No.

221123-40-6

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

4,9-dioxa-1-azatricyclo[5.3.0.03,5]deca-2,5,7-triene

InChI

InChI=1S/C7H5NO2/c1-5-3-9-4-8(5)2-7-6(1)10-7/h1-3H,4H2

InChI Key

ZOKFGABPSVARKQ-UHFFFAOYSA-N

Canonical SMILES

C1N2C=C3C(=CC2=CO1)O3

Origin of Product

United States

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